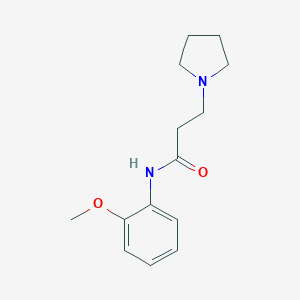
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide, also known as MDPT, is a synthetic stimulant drug that belongs to the cathinone family. It is a designer drug that has been gaining popularity among recreational drug users due to its psychoactive effects. MDPT is a new psychoactive substance that has not been extensively studied, and there is limited scientific research available on its effects and mechanism of action.
Mecanismo De Acción
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide acts as a stimulant drug by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and energy levels. By inhibiting their reuptake, this compound prolongs their activity in the brain, leading to a surge in energy, euphoria, and increased focus.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. These effects include an increase in heart rate, blood pressure, body temperature, and respiration rate. This compound also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to a feeling of anxiety and agitation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has several advantages and limitations for use in lab experiments. Its ability to act as a dopamine and norepinephrine reuptake inhibitor makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, its psychoactive effects and potential for abuse make it a challenging substance to work with, and researchers must take precautions to ensure its safe handling and storage.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound's ability to increase dopamine and norepinephrine levels in the brain could make it an effective treatment for these conditions. Another area of interest is the long-term effects of this compound on the brain and body. More research is needed to understand the potential risks and benefits of using this substance. Finally, research on the synthesis and production of this compound could lead to the development of new and safer stimulant drugs.
Métodos De Síntesis
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most common method used to synthesize this compound is the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenylacetone, formaldehyde, and dimethylamine.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has been used in scientific research to study its pharmacological effects and mechanism of action. Studies have shown that this compound acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This compound has also been shown to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C17H17NO3/c1-17(2,12-6-4-3-5-7-12)16(19)18-13-8-9-14-15(10-13)21-11-20-14/h3-10H,11H2,1-2H3,(H,18,19) |
Clave InChI |
JLYIBVFKQNQWHT-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)





![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)
![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)
![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)
![4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248864.png)
![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248865.png)
![4-(3-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248867.png)